D-galactose pentapivalate
Description
D-Galactose pentapivalate (CAS: 108342-85-4) is a fully protected derivative of D-galactose, where all five hydroxyl groups are esterified with pivaloyl (2,2-dimethylpropanoyl) moieties. Its chemical formula is C₃₁H₅₂O₁₁, with a molecular weight of 600.746 g/mol . The compound is systematically named 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-β-D-galactopyranose, indicating its β-anomeric configuration and complete substitution with pivalate groups. This structural modification enhances lipophilicity and steric hindrance, making it a stable intermediate in organic synthesis, particularly in glycosylation reactions where selective deprotection is required .
Properties
CAS No. |
118711-42-5 |
|---|---|
Molecular Formula |
C31H52O11 |
Molecular Weight |
600.746 |
IUPAC Name |
[(2R,3S,4S,5R)-2,3,4,5-tetrakis(2,2-dimethylpropanoyloxy)-6-oxohexyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(33)38-17-19(40-24(35)29(7,8)9)21(42-26(37)31(13,14)15)20(41-25(36)30(10,11)12)18(16-32)39-23(34)28(4,5)6/h16,18-21H,17H2,1-15H3/t18-,19+,20+,21-/m0/s1 |
InChI Key |
LUCIQCKTVWPUIY-BQJUDKOJSA-N |
SMILES |
CC(C)(C)C(=O)OCC(C(C(C(C=O)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Synonyms |
β-d-galactose pentapivalate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
D-Galactosamine Pentaacetate (CAS: 76375-60-5)
- Structure and Properties: D-Galactosamine pentaacetate substitutes hydroxyl groups with acetate esters and includes an amine group at the C2 position. Its molecular formula is C₁₆H₂₃NO₁₀ (389.36 g/mol), smaller and less lipophilic than D-galactose pentapivalate.
- Bioactivity :
Unlike this compound, which is primarily a synthetic intermediate, D-galactosamine pentaacetate exhibits anti-inflammatory, antiviral, and anticancer activities and serves as a chiral building block in glycoside synthesis . - Stability and Applications :
Acetate esters are more labile than pivaloyl esters, enabling faster hydrolysis in biological systems. This property makes D-galactosamine pentaacetate suitable for drug delivery and imaging, whereas this compound’s stability favors prolonged use in synthetic workflows .
D-Galactose (CAS: 59-23-4)
- Structure and Bioactivity: Unmodified D-galactose (C₆H₁₂O₆, 180.16 g/mol) is a reducing monosaccharide with hydroxyl groups. It modulates gut microbiota diversity and alleviates atopic dermatitis in murine models by reducing IgE levels (200 mg/kg dose) . However, chronic administration induces brain aging phenotypes in rodents via oxidative stress .
- Functional Contrast :
this compound’s esterification eliminates reducing capacity and hydroxyl reactivity, shifting its role from direct bioactivity to synthetic utility. Its lipophilicity also reduces water solubility, unlike D-galactose, which is highly hydrophilic .
D-Galactose Diethyldithioacetal (CAS: 5463-33-2)
- Protection Strategy: This compound uses dithioacetal groups to protect the anomeric center, contrasting with ester-based protection in this compound. Dithioacetals are stable under acidic conditions but prone to oxidation, limiting their utility in certain syntheses .
- Applications: Primarily used in carbohydrate chemistry for anomeric protection, whereas this compound’s full esterification allows orthogonal deprotection strategies for complex glycoside synthesis .
Physicochemical and Functional Comparison
Research Findings and Limitations
- For example, pivaloyl groups may enhance membrane permeability, though hydrolysis rates in vivo remain unstudied .
- D-Galactose : While effective in murine models of dermatitis and aging, high doses (≥200 mg/kg) risk adverse effects, including oocyte developmental arrest .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing D-galactose pentapivalate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of D-galactose with pivaloyl chloride under anhydrous conditions, using catalysts like pyridine. Purification is achieved via column chromatography with gradients of ethyl acetate/hexane. Structural verification employs FT-IR spectroscopy (to confirm ester carbonyl peaks at ~1740 cm⁻¹) and NMR (¹H/¹³C for pivaloyl methyl groups and anomeric proton signals) . Purity assessment requires HPLC with a C18 column and evaporative light scattering detection.
Q. How is this compound utilized in experimental models of aging, and what biochemical markers should be monitored?
- Methodological Answer : While D-galactose itself is used to induce oxidative stress in aging models (e.g., 300 mg/kg subcutaneous injection in rats for 15 weeks), the pentapivalate derivative may improve solubility for oral administration. Key markers include:
- Advanced glycation end products (AGEs) : Quantified via ELISA or fluorescence spectroscopy .
- Oxidative stress markers : Thiobarbituric acid reactive substances (TBARS) for lipid peroxidation, glutathione (GSH) levels via spectrophotometry, and superoxide dismutase (SOD) activity assays .
Q. What analytical techniques are most effective for verifying the structural integrity of this compound post-synthesis?
- Methodological Answer :
- FT-IR : Confirm esterification by identifying peaks at 1740 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O ester stretch) .
- NMR : ¹H NMR should show pivaloyl methyl groups at δ 1.1–1.3 ppm and anomeric proton signals at δ 4.5–5.5 ppm. ¹³C NMR detects carbonyl carbons at ~170 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+Na]⁺ for C₃₈H₆₂O₁₁Na, expected m/z 765.4) .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in the reported effects of D-galactose derivatives on oxidative stress parameters?
- Methodological Answer : Contradictions may arise from differences in administration routes (subcutaneous vs. oral), dosage (e.g., 100–300 mg/kg), or derivative stability. To address this:
- Standardize models : Use matched animal strains (e.g., Sprague-Dawley rats) and control diets .
- Dose-response studies : Compare oxidative markers (e.g., TBARS, SOD) across escalating doses of this compound .
- Statistical controls : Apply ANOVA with post-hoc Tukey tests to assess inter-group variability .
Q. How can enzymatic conversion efficiency of this compound be optimized, and what factors influence substrate specificity?
- Methodological Answer : Enzymes like L-arabinose isomerase (L-AI) convert D-galactose to D-tagatose (~56% efficiency at 55°C). For the pentapivalate derivative:
- Structural analysis : Perform protein-ligand docking to evaluate steric hindrance from pivaloyl groups at catalytic sites .
- Solubility optimization : Use surfactants (e.g., Tween-80) to enhance substrate accessibility.
- Kinetic assays : Measure and under varying pH/temperature conditions to identify optimal activity .
Q. In studies investigating this compound's role in gut microbiota modulation, how should researchers control for confounding variables?
- Methodological Answer :
- Dietary controls : Use standardized chow and monitor caloric intake to avoid microbiota shifts from variable nutrition .
- Genetic controls : Employ littermates or inbred strains (e.g., C57BL/6 mice) to minimize genetic variability.
- Beta diversity analysis : Apply unweighted PCoA to distinguish treatment effects from baseline microbiota variation .
- Metadata integration : Track fecal consistency, weight changes, and immune markers (e.g., serum IgE) to correlate microbial shifts with phenotypic outcomes .
Methodological Notes
- Data Analysis : For oxidative stress studies, use non-parametric tests (e.g., Mann-Whitney U) if data violate normality assumptions .
- Reproducibility : Document synthesis protocols (e.g., reaction time, catalyst ratios) and storage conditions (e.g., desiccated at −20°C) to ensure replicability .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
